21-(Acetyloxy)-18-iodo-pregn-4-ene-3,20-dione
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Overview
Description
21-(Acetyloxy)-18-iodo-pregn-4-ene-3,20-dione is a synthetic steroid compound It is characterized by the presence of an acetyloxy group at the 21st position, an iodine atom at the 18th position, and a pregn-4-ene-3,20-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 21-(Acetyloxy)-18-iodo-pregn-4-ene-3,20-dione typically involves multiple steps, starting from a suitable steroid precursor. The process includes:
Iodination: Introduction of the iodine atom at the 18th position using reagents like iodine and a suitable oxidizing agent.
Acetylation: Introduction of the acetyloxy group at the 21st position using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
21-(Acetyloxy)-18-iodo-pregn-4-ene-3,20-dione can undergo various chemical reactions, including:
Oxidation: Conversion of the pregn-4-ene structure to more oxidized forms.
Reduction: Reduction of the carbonyl groups to hydroxyl groups.
Substitution: Replacement of the iodine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium azide or thiol compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized steroids, while reduction may produce hydroxylated derivatives.
Scientific Research Applications
21-(Acetyloxy)-18-iodo-pregn-4-ene-3,20-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex steroid compounds.
Biology: Studied for its potential effects on biological systems, including hormone regulation and receptor binding.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The mechanism of action of 21-(Acetyloxy)-18-iodo-pregn-4-ene-3,20-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to steroid receptors, influencing gene expression and cellular functions.
Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Beclomethasone 21-Acetate 17-Propionate: Another steroid with similar structural features but different functional groups.
21-Acetoxypregna-1,4,9(11),16-Tetraene-3,20-Dione: A key intermediate in the synthesis of fluorinated corticosteroids.
Uniqueness
21-(Acetyloxy)-18-iodo-pregn-4-ene-3,20-dione is unique due to the presence of the iodine atom at the 18th position, which can significantly influence its chemical reactivity and biological activity compared to other similar steroids.
Properties
Molecular Formula |
C23H31IO4 |
---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
[2-[(10R,13R,17S)-13-(iodomethyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H31IO4/c1-14(25)28-12-21(27)20-6-5-19-17-4-3-15-11-16(26)7-9-22(15,2)18(17)8-10-23(19,20)13-24/h11,17-20H,3-10,12-13H2,1-2H3/t17?,18?,19?,20-,22+,23-/m1/s1 |
InChI Key |
FSCNQGWVBRCFHP-CHLONBQJSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)[C@H]1CCC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)CI |
Canonical SMILES |
CC(=O)OCC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)CI |
Origin of Product |
United States |
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